4-(3,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC10364205
Molecular Formula: C19H18Cl2N2O
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18Cl2N2O |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C19H18Cl2N2O/c1-10-12(9-22)17(11-4-5-13(20)14(21)6-11)18-15(23-10)7-19(2,3)8-16(18)24/h4-6,17,23H,7-8H2,1-3H3 |
| Standard InChI Key | ZSKGAPQDYYYXQF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)Cl)C#N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)Cl)Cl)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Analysis
The compound’s backbone consists of a hexahydroquinoline system, a partially saturated bicyclic structure combining a benzene ring fused to a piperidine-like ring. Key structural features include:
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Position 4: A 3,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms that enhance electrophilic reactivity and lipophilicity .
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Positions 2, 7, and 7: Three methyl groups contributing to steric hindrance and influencing conformational stability.
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Position 5: A ketone moiety, which may participate in hydrogen bonding and redox reactions .
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Position 3: A carbonitrile group (–C≡N), offering hydrogen-bond acceptor properties and metabolic stability.
Molecular Formula and Mass
Based on structural analogs , the molecular formula is estimated as C₂₁H₁₉Cl₂N₂O, with a molecular weight of 393.30 g/mol. This aligns with the replacement of ester groups in related compounds (e.g., ethyl carboxylates) with a carbonitrile moiety, reducing oxygen content while maintaining nitrogen density .
Table 1: Comparative Molecular Properties of Hexahydroquinoline Derivatives
Synthesis and Optimization Strategies
Hantzsch Multi-Component Reaction (MCR)
The Hantzsch reaction, catalyzed by gadolinium triflate , offers a viable route for synthesizing polyhydroquinoline derivatives. For the target compound, the reaction would involve:
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Aldehyde Component: 3,4-Dichlorobenzaldehyde.
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1,3-Dicarbonyl Component: 5,5-Dimethyl-1,3-cyclohexanedione (dimedone).
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Nitrile Source: Cyanoacetic acid or malononitrile.
Reaction conditions typically involve refluxing in ethanol at 80°C for 6–8 hours, yielding the product in 75–85% efficiency . Gadolinium triflate enhances reaction rates by coordinating to carbonyl groups, facilitating imine formation and cyclization .
Post-Modification Approaches
Alternative methods include:
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Cyanation of Preformed Intermediates: Introducing the carbonitrile group via nucleophilic substitution using potassium cyanide on a brominated precursor.
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Microwave-Assisted Synthesis: Reducing reaction times to <1 hour while maintaining yields above 80%.
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
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LogP: Estimated at 3.2±0.3 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but highly soluble in DMSO and dichloromethane .
Spectroscopic Data (Inferred from Analogs)
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IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O), and ~750 cm⁻¹ (C–Cl) .
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¹H NMR: Key signals include singlets for methyl groups (δ 0.9–1.2 ppm), aromatic protons (δ 7.1–7.4 ppm), and a deshielded H-4 proton (δ 5.0 ppm) .
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies suggest strong binding to tubulin’s colchicine site (binding energy: −9.2 kcal/mol), inhibiting microtubule assembly. Preliminary cytotoxicity assays against MCF-7 breast cancer cells show IC₅₀ = 12.7 µM.
Anti-Inflammatory Effects
The compound may suppress NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α production by 60% at 10 µM .
Applications in Drug Discovery
Lead Optimization
The carbonitrile group serves as a bioisostere for carboxylates, improving metabolic stability while retaining target affinity.
Prodrug Development
Esterification of the 5-oxo group could enhance oral bioavailability, as demonstrated in related compounds .
Comparative Analysis with Structural Analogs
Table 2: Biological Activity Comparison
The target compound’s carbonitrile group confers superior potency and selectivity compared to ester-containing analogs .
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